molecular formula C15H12BrCl2NO2S2 B2605200 Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI) CAS No. 497234-91-0

Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI)

Cat. No.: B2605200
CAS No.: 497234-91-0
M. Wt: 453.19
InChI Key: FGABYJSQQXDWLG-UHFFFAOYSA-N
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Description

Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI) is a heterocyclic organic compound. It features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI) typically involves the condensation of cysteamine and formaldehyde, followed by further functionalization to introduce the bromophenyl and dichlorophenylsulfonyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards for commercial use.

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions typically occur under controlled temperatures and may require solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI) has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as diabetes and cancer.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI) exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds, such as pioglitazone, are used in the treatment of diabetes and have a similar thiazolidine ring structure.

    Rhodanine: This compound features a thiazolidine ring with additional functional groups and is known for its bioactive properties.

Uniqueness

Thiazolidine, 2-(4-bromophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]- (9CI) is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of bromophenyl and dichlorophenylsulfonyl groups makes it particularly interesting for research and industrial applications.

Properties

IUPAC Name

2-(4-bromophenyl)-3-(3,4-dichlorophenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO2S2/c16-11-3-1-10(2-4-11)15-19(7-8-22-15)23(20,21)12-5-6-13(17)14(18)9-12/h1-6,9,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGABYJSQQXDWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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